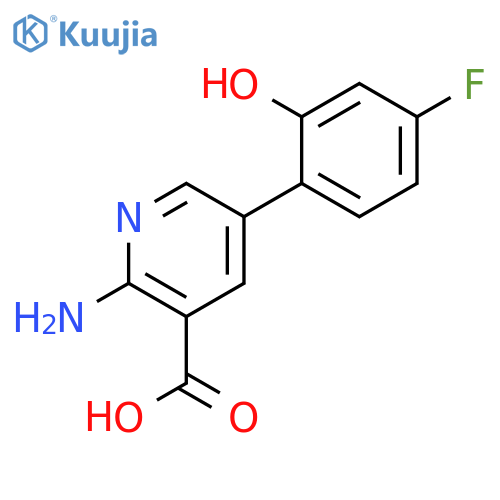

Cas no 1261920-02-8 (2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid)

1261920-02-8 structure

商品名:2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

CAS番号:1261920-02-8

MF:C12H9FN2O3

メガワット:248.209866285324

MDL:MFCD18317111

CID:2763506

PubChem ID:53222936

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1261920-02-8

- 2-AMINO-5-(4-FLUORO-2-HYDROXYPHENYL)NICOTINIC ACID

- DTXSID50687249

- 2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%

- MFCD18317111

- 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

-

- MDL: MFCD18317111

- インチ: InChI=1S/C12H9FN2O3/c13-7-1-2-8(10(16)4-7)6-3-9(12(17)18)11(14)15-5-6/h1-5,16H,(H2,14,15)(H,17,18)

- InChIKey: LZZQNDWNNZSPBP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 248.05972032Da

- どういたいしつりょう: 248.05972032Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 96.4Ų

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB323639-5g |

2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%; . |

1261920-02-8 | 95% | 5g |

€1159.00 | 2024-06-08 | |

| abcr | AB323639-5 g |

2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%; . |

1261920-02-8 | 95% | 5g |

€1159.00 | 2023-06-21 |

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 関連文献

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

1261920-02-8 (2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261920-02-8)

清らかである:99%

はかる:5g

価格 ($):687.0